Azido-PEG4-alcohol

Beschreibung

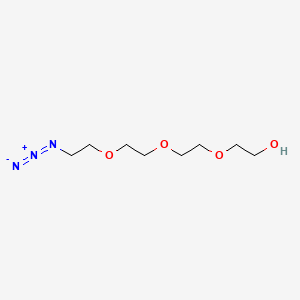

Chemical Structure and Properties Azido-PEG4-alcohol (CAS: 86770-67-4), also known as 11-azido-3,6,9-trioxaundecan-11-ol, is a polyethyleneglycol (PEG)-based compound featuring a terminal azide (-N₃) group and a hydroxyl (-OH) group. Its molecular formula is C₈H₁₇N₃O₄, with a molecular weight of 219.24 g/mol . The PEG4 spacer (four ethylene glycol units) confers hydrophilicity, enhancing aqueous solubility and biocompatibility, while the azide group enables participation in copper(I)-catalyzed (CuAAC), ruthenium-catalyzed (RuAAC), or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions ("click chemistry") .

Eigenschaften

IUPAC Name |

2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O4/c9-11-10-1-3-13-5-7-15-8-6-14-4-2-12/h12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBQYGQMGPFNSAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCO)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80404906 | |

| Record name | 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86770-67-4 | |

| Record name | 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism

Tosylation of Tetraethylene Glycol :

Tetraethylene glycol undergoes tosylation at one terminal hydroxyl group using p-toluenesulfonyl chloride (TsCl) in anhydrous dichloromethane (DCH₂Cl₂) under basic conditions (e.g., triethylamine or pyridine). The reaction proceeds at 0–5°C for 4–6 hours, yielding tetraethylene glycol monotosylate.$$

\text{HO-(CH}2\text{CH}2\text{O)}4\text{-CH}2\text{CH}2\text{-OH} + \text{TsCl} \xrightarrow{\text{Base}} \text{HO-(CH}2\text{CH}2\text{O)}4\text{-CH}2\text{CH}2\text{-OTs}

$$Azide Substitution :

The tosylate intermediate reacts with sodium azide (NaN₃) in dimethylformamide (DMF) or acetonitrile at 60–80°C for 12–24 hours. The nucleophilic displacement replaces the tosyl group with an azide, forming this compound.$$

\text{HO-(CH}2\text{CH}2\text{O)}4\text{-CH}2\text{CH}2\text{-OTs} + \text{NaN}3 \rightarrow \text{HO-(CH}2\text{CH}2\text{O)}4\text{-CH}2\text{CH}2\text{-N}3 + \text{NaOTs}

$$

Optimization Parameters

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | DMF | 85–90 | >95 |

| Temperature | 70°C | 88 | 96 |

| Reaction Time | 18 hours | 90 | 98 |

Key Considerations :

- Excess NaN₃ (1.5–2.0 equiv.) ensures complete substitution.

- Purification via silica gel chromatography (eluent: ethyl acetate/methanol 9:1) removes unreacted starting materials.

Stepwise Synthesis with Protecting Groups

For applications requiring high regioselectivity, a stepwise approach using protective groups minimizes side reactions. This method is preferred for large-scale production.

Synthetic Pathway

Protection of Primary Alcohol :

Tetraethylene glycol is treated with tert-butyldimethylsilyl chloride (TBDMSCl) to protect one hydroxyl group, yielding TBDMS-protected tetraethylene glycol.$$

\text{HO-(CH}2\text{CH}2\text{O)}4\text{-CH}2\text{CH}2\text{-OH} + \text{TBDMSCl} \rightarrow \text{TBDMS-O-(CH}2\text{CH}2\text{O)}4\text{-CH}2\text{CH}2\text{-OH}

$$Mesylation and Azidation :

The free hydroxyl group is converted to a mesylate (MsCl, 0°C, 2 hours), followed by NaN₃ substitution in DMF at 50°C.$$

\text{TBDMS-O-(CH}2\text{CH}2\text{O)}4\text{-CH}2\text{CH}2\text{-OMs} + \text{NaN}3 \rightarrow \text{TBDMS-O-(CH}2\text{CH}2\text{O)}4\text{-CH}2\text{CH}2\text{-N}3

$$Deprotection :

The TBDMS group is removed using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF), yielding this compound.$$

\text{TBDMS-O-(CH}2\text{CH}2\text{O)}4\text{-CH}2\text{CH}2\text{-N}3 + \text{TBAF} \rightarrow \text{HO-(CH}2\text{CH}2\text{O)}4\text{-CH}2\text{CH}2\text{-N}3 + \text{TBDMS-F}

$$

Yield and Purity Comparison

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Protection (TBDMS) | 92 | 98 |

| Mesylation | 89 | 97 |

| Azidation | 85 | 96 |

| Deprotection | 95 | >99 |

Advantages :

- Avoids di-azidation byproducts.

- Suitable for functionalized PEG derivatives (e.g., fluorescent labels).

Alternative Methods: Mitsunobu Reaction and Click Chemistry

Post-Synthetic Modifications

The terminal hydroxyl group permits further derivatization:

- Chlorination : SOCl₂ converts the alcohol to chloride for crosslinking.

- Sulfonation : Tosyl chloride forms a tosylate for nucleophilic substitutions.

Characterization and Quality Control

Spectroscopic Data

Solubility and Stability

| Solvent | Solubility (mg/mL) | Stability (-20°C) |

|---|---|---|

| Water | ≥100 | 2 years |

| DMSO | 33.33 | 1 month |

| PBS | 2.5 | 6 months |

Industrial-Scale Production Challenges

Analyse Chemischer Reaktionen

Durchgeführte Reaktionen: Azido-PEG4-Alkohol nimmt an verschiedenen chemischen Reaktionen teil, darunter und .

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die resultierenden Produkte hängen von den jeweiligen Reaktionspartnern und beteiligten funktionellen Gruppen ab.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Ubiquitin-Proteasome System: Azido-PEG4-alcohol facilitates the degradation of target proteins by recruiting E3 ligases, leading to ubiquitination and subsequent proteasomal degradation.

Molecular Targets and Pathways: Specific targets and pathways vary based on the PROTAC design and the protein of interest.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Azido-PEG4-alcohol with structurally related PEG-azide derivatives:

Key Comparative Insights

PEG Chain Length: Shorter PEG chains (e.g., PEG2, PEG4) are ideal for applications requiring minimal steric hindrance (e.g., small-molecule labeling) . Longer chains (e.g., PEG7, PEG24) enhance solubility and reduce immunogenicity in drug delivery systems but may limit tissue penetration .

Functional Group Diversity :

- Hydroxyl (-OH) : Present in this compound, it allows further derivatization (e.g., tosylation) .

- Carboxylic Acid (-COOH) : In Azido-PEG1-C2-acid, enables conjugation via EDC/NHS chemistry .

- PFP Ester : Azido-PEG4-PFP ester reacts efficiently with amines, bypassing the need for activation .

Reactivity and Stability :

- This compound’s azide group reacts rapidly with alkynes/DBCO in SPAAC (strain-promoted) reactions, useful for live-cell labeling .

- Azido-PEG24-alcohol’s long PEG chain slows reaction kinetics but improves biocompatibility .

Commercial Availability: this compound is widely available from suppliers like BroadPharm and Biopharma PEG in high purity (≥95%) .

Biologische Aktivität

Azido-PEG4-alcohol (CAS Number: 86770-67-4) is a compound that has gained significant attention in the fields of medicinal chemistry and bioconjugation due to its unique properties and applications, particularly as a linker in the development of PROTACs (Proteolysis Targeting Chimeras). This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

This compound is a heterobifunctional polyethylene glycol (PEG) derivative featuring an azide group and a terminal hydroxyl group. Its molecular formula is , with a molecular weight of approximately 219.24 g/mol. The compound is characterized by its hydrophilic nature, which enhances solubility in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C8H17N3O4 |

| Molecular Weight | 219.24 g/mol |

| Purity | ≥ 95% |

| Solubility | Miscible with water |

| Storage Conditions | -20°C, protected from light |

This compound functions primarily as a linker in PROTAC technology. PROTACs are bifunctional molecules that recruit E3 ubiquitin ligases to specific target proteins, leading to their ubiquitination and subsequent degradation via the proteasome pathway. The azide moiety allows for efficient conjugation with alkyne-containing partners through click chemistry, facilitating the formation of stable triazole linkages.

Key Mechanistic Insights:

- Targeted Protein Degradation : this compound enables the design of PROTACs that selectively degrade proteins implicated in various diseases, including cancer .

- Click Chemistry Applications : The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for modular synthesis of complex biomolecules .

Research Findings

Numerous studies have highlighted the utility of this compound in various biological contexts:

- PROTAC Development : Research by Zhang et al. demonstrated the successful integration of this compound into PROTACs targeting BRD4, resulting in effective degradation of this oncogenic protein .

- Self-Immolative Linkers : A study explored self-immolative linkers similar to this compound, emphasizing the importance of linker design in optimizing drug release profiles .

- Bioconjugation Techniques : this compound has been employed for bioconjugation strategies that enhance drug delivery systems, particularly in targeted therapies.

Case Study 1: Targeting BRD4 with PROTACs

In a pivotal study, researchers synthesized a series of BRD4-targeting PROTACs using this compound as a linker. The resulting compounds exhibited potent degradation activity against BRD4 in cellular assays, demonstrating the efficacy of the azide-based strategy for targeted protein degradation.

Case Study 2: Click Chemistry for Drug Delivery

A recent investigation utilized this compound to develop a drug delivery system that employs click chemistry for site-specific drug release. The study illustrated how modifications to the alcohol group could enhance solubility and stability while maintaining bioactivity.

Q & A

Q. What are the recommended storage and handling protocols for Azido-PEG4-alcohol to ensure chemical stability?

this compound should be stored at 0–10°C in a dry, dark environment to prevent degradation. Avoid prolonged exposure to heat or light, as these conditions may compromise its reactivity. For experimental use, dissolve the compound in anhydrous solvents (e.g., DMSO or DMF) under inert atmospheres (e.g., nitrogen) to minimize moisture absorption and oxidation. Pre-aliquot the reagent to reduce freeze-thaw cycles .

Q. How is this compound characterized post-synthesis to confirm structural integrity?

Key analytical methods include:

- Nuclear Magnetic Resonance (NMR) : To verify PEG chain length and azide group presence (δ ~3.6 ppm for PEG protons, δ ~3.3 ppm for -CH2-N3).

- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% by reverse-phase C18 column).

- Mass Spectrometry (MS) : To confirm molecular weight (observed m/z: 219.24 for [M+H]+) .

Q. What role does this compound play in PROTAC design, and what are critical design considerations?

this compound serves as a hydrophilic linker in PROTACs, connecting E3 ligase ligands and target protein binders. Key factors include:

Q. What safety precautions are essential when working with this compound?

While specific safety data for this compound are limited, general precautions for azide-containing compounds apply:

Q. How can researchers confirm successful conjugation of this compound to biomolecules?

Post-conjugation validation methods include:

- Fluorescence Quenching : Monitor azide-alkyne reaction completion via fluorophore-labeled probes.

- Gel Electrophoresis : Detect shifts in molecular weight for protein-PEG4-azide conjugates.

- FT-IR Spectroscopy : Identify the disappearance of the azide peak (~2100 cm⁻¹) post-reaction .

Advanced Research Questions

Q. How can solubility challenges of this compound in aqueous buffers be mitigated for biological assays?

Strategies include:

Q. What experimental variables contribute to batch-to-batch variability in this compound synthesis, and how are they controlled?

Variability sources:

Q. How should researchers resolve contradictions in reported conjugation efficiencies of this compound across studies?

Discrepancies often arise from:

- Stoichiometric Ratios : Optimize molar excess (1.5–2.0 equivalents) of the alkyne component.

- Catalyst Activity : Use fresh Cu(I) sources (e.g., TBTA-stabilized CuBr) to enhance reaction kinetics.

- Analytical Sensitivity : Validate results with orthogonal techniques (e.g., MALDI-TOF and UV-Vis spectroscopy) .

Q. Can computational models predict the behavior of this compound in vivo, and what parameters are critical?

Molecular dynamics (MD) simulations can model:

- Hydrodynamic Radius : PEG chain flexibility impacts tissue penetration.

- Serum Stability : Predict interactions with serum proteins (e.g., albumin) using docking studies.

- Degradation Kinetics : Simulate ester/amide bond hydrolysis under physiological conditions .

Q. What methodologies are recommended for analyzing this compound degradation products in biological systems?

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Identify hydrolyzed fragments (e.g., PEG4-alcohol and azide byproducts).

- Stability Assays : Incubate the compound in PBS or serum at 37°C and monitor degradation via time-course HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.